N1-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-N2-(isoxazol-3-yl)oxalamide
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Overview
Description
N1-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-N2-(isoxazol-3-yl)oxalamide is a complex organic compound that features a combination of functional groups, including a dimethylamino group, a hydroxyethyl group, and an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-N2-(isoxazol-3-yl)oxalamide typically involves multiple steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via the 1,3-dipolar cycloaddition of nitrile oxides to alkenes or alkynes.
Attachment of the Dimethylamino Group: The dimethylamino group is introduced through a nucleophilic substitution reaction, where a suitable precursor such as 4-chloronitrobenzene is reacted with dimethylamine under basic conditions.
Hydroxyethyl Group Addition: The hydroxyethyl group can be added via a reaction with ethylene oxide or through the reduction of a corresponding ketone or aldehyde.
Oxalamide Formation: The final step involves the formation of the oxalamide linkage, which can be achieved by reacting the intermediate compounds with oxalyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyethyl group can undergo oxidation to form a corresponding ketone or aldehyde.
Reduction: The nitro group (if present in intermediates) can be reduced to an amine.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Cycloaddition: The isoxazole ring can undergo further cycloaddition reactions to form more complex structures.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Dimethylamine in the presence of a base like sodium hydroxide.
Cycloaddition: Nitrile oxides with alkenes or alkynes in the presence of a base.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Amines.
Substitution: Dimethylamino-substituted products.
Cycloaddition: Isoxazole derivatives.
Scientific Research Applications
Medicinal Chemistry: Due to its structural complexity, this compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory pathways.
Biological Studies: The compound’s ability to interact with various biological targets makes it useful in studying enzyme inhibition and receptor binding.
Industrial Applications: It can be used in the synthesis of advanced materials or as an intermediate in the production of other complex organic molecules.
Mechanism of Action
The mechanism of action of N1-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-N2-(isoxazol-3-yl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can enhance binding affinity to certain receptors, while the isoxazole ring can participate in hydrogen bonding and other interactions that stabilize the compound within a biological system.
Comparison with Similar Compounds
Similar Compounds
N1-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-N2-(isoxazol-3-yl)acetamide: Similar structure but with an acetamide group instead of an oxalamide.
N1-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-N2-(isoxazol-3-yl)urea: Contains a urea group instead of an oxalamide.
Uniqueness
N1-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-N2-(isoxazol-3-yl)oxalamide is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-N'-(1,2-oxazol-3-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4/c1-19(2)11-5-3-10(4-6-11)12(20)9-16-14(21)15(22)17-13-7-8-23-18-13/h3-8,12,20H,9H2,1-2H3,(H,16,21)(H,17,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXOQYLAWPCFMKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=NOC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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